Carbamic acid, (hydroxymethyl)-, 2-(1-methylethoxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (hydroxymethyl)-, 2-(1-methylethoxy)ethyl ester is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (hydroxymethyl)-, 2-(1-methylethoxy)ethyl ester typically involves the reaction of carbamic acid derivatives with appropriate alcohols under controlled conditions. One common method involves the reaction of carbamic acid with 2-(1-methylethoxy)ethanol in the presence of a catalyst. The reaction is carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (hydroxymethyl)-, 2-(1-methylethoxy)ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding alcohol and carbamic acid.
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces 2-(1-methylethoxy)ethanol and carbamic acid.
Oxidation: Produces aldehydes or carboxylic acids.
Substitution: Produces various substituted carbamates.
Scientific Research Applications
Carbamic acid, (hydroxymethyl)-, 2-(1-methylethoxy)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of carbamic acid, (hydroxymethyl)-, 2-(1-methylethoxy)ethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl-, ethyl ester
- Carbamic acid, ethyl-, methyl ester
- Carbamic acid, (hydroxymethyl)-, methyl ester
Uniqueness
Carbamic acid, (hydroxymethyl)-, 2-(1-methylethoxy)ethyl ester is unique due to its specific ester group and hydroxymethyl functionality. These structural features confer distinct chemical properties and reactivity compared to other carbamates. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
67952-44-7 |
---|---|
Molecular Formula |
C7H15NO4 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-propan-2-yloxyethyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C7H15NO4/c1-6(2)11-3-4-12-7(10)8-5-9/h6,9H,3-5H2,1-2H3,(H,8,10) |
InChI Key |
IPTFXTZKPZNVFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOC(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.